1,3,5-Trichloro-2-iodobenzene
Overview
Description
1,3,5-Trichloro-2-iodobenzene: is an aromatic compound with the molecular formula C6H2Cl3I and a molecular weight of 307.34 g/mol . It is a white crystalline solid that is almost insoluble in water but soluble in organic solvents . This compound is known for its unique electronic properties, making it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trichloro-2-iodobenzene can be synthesized by reacting 2,4,6-trichlorobenzene with sodium iodide or potassium iodide in an appropriate solvent . The reaction typically requires controlled temperature and time conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trichloro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as and are commonly used.
Oxidation Reactions: Strong oxidizing agents like can be used.
Reduction Reactions: Reducing agents such as are employed.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of compounds with additional oxygen-containing functional groups.
Reduction Products: Reduction typically results in the removal of halogen atoms, forming simpler aromatic compounds.
Scientific Research Applications
1,3,5-Trichloro-2-iodobenzene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce iodine and chlorine atoms into aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,3,5-Trichloro-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of iodine and chlorine atoms. These halogen atoms can interact with different molecular targets, leading to the formation of new compounds with unique properties . The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
- 2,4,6-Trichloroiodobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Comparison: 1,3,5-Trichloro-2-iodobenzene is unique due to the presence of both iodine and chlorine atoms in its structure. This combination imparts distinct electronic properties, making it more versatile in various chemical reactions compared to its analogs . For example, 2,4,6-Trichloroiodobenzene has a similar structure but differs in the position of the iodine atom, affecting its reactivity and applications .
Properties
IUPAC Name |
1,3,5-trichloro-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFFSBRDPQFIPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979279 | |
Record name | 1,3,5-Trichloro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6324-50-1 | |
Record name | 1,3,5-Trichloro-2-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6324-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6324-50-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Trichloro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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